(6-Amino-2,3-dichlorophenyl)methanol
Description
Properties
Molecular Formula |
C7H7Cl2NO |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
(6-amino-2,3-dichlorophenyl)methanol |
InChI |
InChI=1S/C7H7Cl2NO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3,10H2 |
InChI Key |
FQXHOORDPMHZMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)CO)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings and Implications
Compared to pyridine derivatives, the benzene ring in the target lacks a basic nitrogen, which could reduce solubility but increase stability under acidic conditions .
Functional Group Effects :
- The hydroxymethyl group in the target compound offers a site for conjugation (e.g., esterification), whereas acetic acid derivatives may serve as prodrugs via carboxylate masking .
Metabolic Considerations: Sulfation or glucuronidation of the hydroxyl group is likely, as seen in related phenolic compounds .
Preparation Methods
Pathway 1: Vilsmeier-Haack Formylation Followed by Reduction
This route leverages the amino group’s directing effects to introduce the hydroxymethyl group:
Step 1: Vilsmeier-Haack Formylation of 2,3-Dichloroaniline
2,3-Dichloroaniline undergoes formylation using POCl₃ and DMF to yield 4-formyl-2,3-dichloroaniline. The amino group directs formylation to the para position.
Step 2: Reduction of the Formyl Group
The formyl group is reduced to a hydroxymethyl group using NaBH₄ or catalytic hydrogenation. For example, NaBH₄ in methanol at 0–25°C achieves >80% conversion in analogous systems.
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| 1 | POCl₃, DMF, 0–5°C, 4h | 60–70% | Competing side reactions due to chlorine’s electron-withdrawing effects |
| 2 | NaBH₄, MeOH, 25°C, 1h | 85–90% | Over-reduction to methyl group possible without temperature control |
Pathway 2: Nitro Reduction and Hydroxymethylation
Step 1: Nitration of 2,3-Dichlorobenzyl Alcohol
Nitration at position 6 using HNO₃/H₂SO₄ yields 6-nitro-2,3-dichlorobenzyl alcohol. The hydroxymethyl group’s meta-directing effect positions the nitro group para to itself.
Step 2: Catalytic Reduction of Nitro Group
Hydrogenation with Pd/C in ethanol reduces the nitro group to amino, yielding the target compound. Typical conditions include 1 atm H₂, 25°C, and 6–8h.
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| 1 | HNO₃ (conc.), H₂SO₄, 0°C, 2h | 50–60% | Competitive oxidation of benzyl alcohol to carboxylic acid |
| 2 | H₂ (1 atm), 10% Pd/C, EtOH, 6h | 75–85% | Catalyst poisoning by chlorine substituents |
Comparative Analysis of Methodologies
Yield Optimization
-
Pathway 1 achieves higher overall yields (≈60%) but requires stringent temperature control during formylation.
-
Pathway 2 offers better regioselectivity in nitration but faces challenges in preventing benzyl alcohol oxidation.
Functional Group Compatibility
-
Chlorine atoms hinder catalytic hydrogenation in Pathway 2, necessitating elevated H₂ pressures or alternative catalysts (e.g., Raney Ni).
-
The amino group in Pathway 1 must remain unprotected during formylation, risking side reactions with POCl₃.
Alternative Strategies and Emerging Techniques
Directed Ortho-Metalation (DoM)
A DoM approach using 2,3-dichloroaniline as the substrate could enable sequential functionalization:
-
Protection of Amino Group : Acetylation with acetic anhydride.
-
Lithiation and Electrophilic Trapping : LDA-induced lithiation at position 4, followed by quenching with DMF to introduce a formyl group.
-
Deprotection and Reduction : Hydrolysis of the acetyl group and NaBH₄ reduction.
This method avoids competing directing effects but requires cryogenic conditions (−78°C) and anhydrous solvents.
Biocatalytic Approaches
Recent advances in enzymatic catalysis suggest potential for regioselective hydroxylation or amination. For example, cytochrome P450 enzymes could hydroxylate 2,3-dichlorotoluene derivatives, though this remains speculative for the target compound.
Industrial-Scale Considerations
Cost-Efficiency of Starting Materials
-
2,3-Dichloroaniline (≈$120/kg) is more cost-effective than 2,3-dichlorobenzyl alcohol (≈$450/kg), favoring Pathway 1.
-
Bulk pricing for NaBH₄ (≈$80/kg) and Pd/C (≈$6,000/kg) further influences route selection.
Waste Management
-
Pathway 1 generates POCl₃-derived acidic waste, requiring neutralization before disposal.
-
Pathway 2 produces nitro-containing byproducts, complicating wastewater treatment.
Challenges and Limitations
Regioselectivity in Electrophilic Substitution
The amino group’s strong para-directing effect conflicts with chlorine’s meta-directing influence, leading to isomeric byproducts. For example, nitration of 2,3-dichloroaniline yields 10–15% of 5-nitro-2,3-dichloroaniline as a minor product.
Stability of Intermediates
6-Nitro-2,3-dichlorobenzyl alcohol is prone to oxidation under acidic conditions, necessitating inert atmospheres and low temperatures during storage.
Q & A
Q. What are the established synthetic routes for (6-Amino-2,3-dichlorophenyl)methanol, and how can purity be optimized?
The compound is typically synthesized via reduction of methyl 4-amino-2,3-dichlorobenzoate using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C. Critical steps include controlled addition of LiAlH4 to avoid exothermic reactions and purification by recrystallization from ethanol. Yield optimization (56–60%) requires precise stoichiometry (2.09 eq LiAlH4) and reaction monitoring via TLC .
Q. Which analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) confirms substitution patterns and hydroxyl/amino group presence.
- HPLC/GC-MS is used for purity assessment, especially to detect chlorinated byproducts (e.g., dichlorophenol derivatives) .
- X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. How does the compound’s stability vary under different storage conditions?
Stability is pH- and light-sensitive. Store in amber vials under inert gas (N2 or Ar) at –20°C. Avoid prolonged exposure to moisture to prevent oxidation to 6-amino-2,3-dichlorobenzoic acid. Degradation products can be monitored via LC-MS .
Q. What preliminary pharmacological studies have been conducted on structurally similar compounds?
Analogous dichlorophenyl derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus MIC ~8 µg/mL) in agar diffusion assays. Testing protocols involve broth microdilution and time-kill studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
Key variables include:
Q. What mechanistic insights exist for the reactivity of the amino and hydroxyl groups?
The amino group undergoes electrophilic substitution (e.g., diazotization), while the hydroxyl group participates in nucleophilic acylations. Density Functional Theory (DFT) studies suggest steric hindrance from chlorine atoms slows reactions at the ortho position .
Q. How can researchers resolve discrepancies in reported synthetic yields?
Contradictions (e.g., 56% vs. lower yields) arise from incomplete reduction or impurities in starting materials. Reproducibility requires rigorous drying of THF and LiAlH4 quality verification (≥95% purity). Yield comparisons should standardize work-up protocols (e.g., quenching with NaOH) .
Q. What in vitro models are suitable for evaluating biological activity?
- Enzyme inhibition : Screen against tyrosine phosphatases (e.g., SHP2) using fluorogenic substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Antimicrobial : Check synergy with β-lactams via checkerboard assays .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Q. How are byproducts from oxidation/reduction pathways characterized?
Oxidation with KMnO4 yields 6-amino-2,3-dichlorobenzoic acid, identified via IR (C=O stretch at 1680 cm⁻¹). Reduction with NaBH4 produces 6-amino-2,3-dichlorobenzyl alcohol, separable by silica gel chromatography (EtOAc/hexane 3:5). Byproduct quantification uses GC-MS or HPLC-DAD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
